8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-
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Overview
Description
8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro- is a tetracyclic heterocyclic compound that contains two quinazoline analogs. Quinazoline derivatives are known for their significant pharmacological and biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro- can be achieved through various methods. One common approach involves the iodine-catalyzed reaction of 2-(2-aminophenyl)quinazolin-4(3H)-ones with benzaldehydes in ionic liquids. This method offers high yields, is metal-free, and operates under mild reaction conditions . Another method involves the condensation of 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-esters under microwave irradiation, which is a rapid and efficient procedure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and ionic liquid catalysis suggests potential scalability for industrial applications due to their efficiency and high yields .
Chemical Reactions Analysis
Types of Reactions
8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can undergo sp3 C-H oxidation, which is a crucial step in its synthesis.
Cyclization: Intramolecular cyclization is another key reaction, often facilitated by iodine as a mild Lewis acid.
Common Reagents and Conditions
Iodine: Used as a catalyst in the oxidation and cyclization reactions.
Microwave Irradiation: Employed to accelerate the condensation reactions.
Ionic Liquids: Serve as solvents and reaction media, providing a green chemistry approach.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 8H-Quinazolino[4,3-b]quinazolin-8-one, which can be tailored for specific pharmacological activities .
Scientific Research Applications
8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro- involves several molecular targets and pathways:
Oxidation and Cyclization: The compound undergoes sp3 C-H oxidation followed by imine formation and intramolecular nucleophilic addition, resulting in the formation of two new C-N bonds.
Lewis Acid Catalysis: Iodine acts as a mild Lewis acid, facilitating the formation of Schiff bases and subsequent cyclization.
Comparison with Similar Compounds
8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro- can be compared with other similar compounds, such as:
Quinazoline Derivatives: These compounds share similar pharmacological activities but differ in their specific molecular structures and synthesis methods.
Polycyclic Heterocycles: Compounds like luotonin A and rutaecarpin exhibit similar biological activities but have different core structures and synthetic routes.
Properties
CAS No. |
109477-69-2 |
---|---|
Molecular Formula |
C15H11N3O |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
5,6-dihydroquinazolino[4,3-b]quinazolin-8-one |
InChI |
InChI=1S/C15H11N3O/c19-15-11-6-2-4-8-13(11)17-14-10-5-1-3-7-12(10)16-9-18(14)15/h1-8,16H,9H2 |
InChI Key |
IWXYHQNHTVFXOI-UHFFFAOYSA-N |
Canonical SMILES |
C1NC2=CC=CC=C2C3=NC4=CC=CC=C4C(=O)N31 |
Origin of Product |
United States |
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